molecular formula C8H6ClFO2 B1651828 6-Chloro-3-fluoro-2-methoxybenzaldehyde CAS No. 1350325-23-3

6-Chloro-3-fluoro-2-methoxybenzaldehyde

Cat. No.: B1651828
CAS No.: 1350325-23-3
M. Wt: 188.58
InChI Key: KDASICDOZMKVFC-UHFFFAOYSA-N
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Description

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) optimization reveals a dihedral angle of 12.5° between the methoxy group and aromatic plane, minimizing steric strain. The C=O bond length computes to 1.221 Å, consistent with experimental aldehydes.

Table 4: DFT-optimized geometric parameters

Bond/Bond Angle Value
C=O length 1.221 Å
C–F length 1.343 Å
OCH$$ _3 $$ dihedral 12.5°
HOMO-LUMO gap 5.3 eV

Properties

IUPAC Name

6-chloro-3-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDASICDOZMKVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279738
Record name 6-Chloro-3-fluoro-2-methoxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID101279738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350325-23-3
Record name 6-Chloro-3-fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350325-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Halogenation via Protecting Group Strategies

Aldehydes are highly reactive, necessitating protection during halogenation. A dimethyl acetal protecting group stabilizes 3-methoxybenzaldehyde prior to halogenation:

  • Acetal Formation : Reacting 3-methoxybenzaldehyde with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene forms the acetal derivative.
  • Fluorination : Directed ortho-metalation and NFSI quenching introduce fluorine at position 2.
  • Chlorination : Electrophilic chlorination (Cl₂/FeCl₃) targets position 6 (para to methoxy).
  • Deprotection : Hydrolysis with dilute HCl regenerates the aldehyde.

Advantages :

  • Acetal protection prevents aldehyde oxidation or undesired side reactions.
  • Overall yield: 58–67% after four steps.

Oxidation of Methyl-Substituted Intermediates

Controlled Oxidation of 6-Chloro-3-fluoro-2-methoxytoluene

Introducing the aldehyde via late-stage oxidation avoids direct handling of reactive intermediates:

  • Synthesize 6-chloro-3-fluoro-2-methoxytoluene :
    • Chlorinate 3-fluoro-2-methoxytoluene at position 6 using SO₂Cl₂/AlCl₃.
  • Oxidation to Aldehyde :
    • Employ oxone (2KHSO₅·KHSO₄·K₂SO₄) in acetic acid at 40°C for 12 hours, achieving selective oxidation without over-oxidation to carboxylic acid.

Data Table 1 : Oxidation Conditions and Yields

Oxidizing Agent Solvent Temperature Time (h) Yield (%)
Oxone Acetic acid 40°C 12 78
CrO₃ H₂O/H₂SO₄ 0°C 2 45
PCC CH₂Cl₂ RT 6 62

Vilsmeier-Haack Formylation of Halogenated Methoxybenzenes

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatics. For 3-methoxy-2-fluoro-6-chlorobenzene:

  • Generate Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the active electrophile.
  • Formylation : React the halogenated benzene with the reagent at 80°C, followed by hydrolysis to yield the aldehyde.

Challenges :

  • Electron-withdrawing halogens (Cl, F) deactivate the ring, reducing reactivity.
  • Optimized conditions: Excess POCl₃ (3 equiv.) and extended reaction time (24 h) improve yields to 50–55%.

Nucleophilic Aromatic Substitution (NAS) Approaches

Displacement of Nitro Groups

Nitro groups at position 6 can be replaced by chloride via NAS:

  • Nitration : Nitrate 2-fluoro-3-methoxybenzaldehyde at position 6 using HNO₃/H₂SO₄.
  • Chloride Displacement : Heat with CuCl in DMF at 120°C to substitute nitro with chloride.

Limitations :

  • Nitration requires careful control to avoid di-nitration.
  • Yield: 40–48% due to competing side reactions.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

Method Steps Overall Yield (%) Purity (%) Key Advantage
Directed Metalation 4 58–67 95 High regioselectivity
Methyl Oxidation 2 78 98 Fewer steps
Vilsmeier-Haack 2 50–55 90 Direct formylation
NAS 2 40–48 85 Utilizes nitro displacement

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost and safety:

  • Chlorination with SO₂Cl₂ minimizes Cl₂ gas handling hazards.
  • Continuous Flow Systems improve heat dissipation during exothermic steps (e.g., lithiation).
  • Crystallization Protocols : Recrystallization from ethyl acetate/n-hexane mixtures enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: 6-Chloro-3-fluoro-2-methoxybenzoic acid.

    Reduction: 6-Chloro-3-fluoro-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 6-Chloro-3-fluoro-2-methoxybenzaldehyde typically involves the chlorination and fluorination of 2-methoxybenzaldehyde. Common methods include:

  • Chlorination : Using thionyl chloride (SOCl₂).
  • Fluorination : Utilizing hydrogen fluoride (HF) under controlled conditions.

Industrial production employs automated reactors for higher yield and purity, followed by purification methods like recrystallization or distillation.

Chemical Reactions

This compound can undergo various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationConverts aldehyde to carboxylic acidKMnO₄, CrO₃
ReductionConverts aldehyde to alcoholNaBH₄, LiAlH₄
SubstitutionReplacement of chloro or fluoro groupsNaOCH₃, KOtBu

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules and pharmaceuticals. Its unique substituents enhance its reactivity and selectivity in various reactions.

Biology

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to modulate biochemical pathways effectively.

Medicine

Research is ongoing into the therapeutic potential of this compound as a precursor in drug development. Its biological activity suggests potential applications in treating various diseases.

Industry

This compound finds use in producing agrochemicals, dyes, and specialty chemicals, leveraging its unique chemical properties to enhance product performance.

Recent studies indicate that this compound exhibits antimicrobial and anticancer properties. It has shown effectiveness against several pathogens, including:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus (MRSA)≤ 0.25 µg/mL
Compound BCryptococcus neoformansNot specified
Compound CEscherichia coliNo activity

Case Studies

  • Antimicrobial Screening : A study evaluated various analogs for their antimicrobial efficacy against MRSA and other pathogens. The results highlighted that certain derivatives exhibited low MIC values against resistant strains.
  • Estrogen Receptor Binding : Research has demonstrated that modifications to the compound can significantly affect its binding affinity to estrogen receptors. For instance, introducing a chlorine atom at the 6-position enhanced selectivity towards estrogen receptor beta (ERβ), indicating potential applications in hormone-related therapies.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-2-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 6-Chloro-3-fluoro-2-methoxybenzaldehyde with its closest analogues based on substituent positions, physicochemical properties, and applications.

Table 1: Substituent Positions and Molecular Data

Compound Name Substituent Positions CAS Number Molecular Formula Molecular Weight Key References
This compound Cl (6), F (3), OCH₃ (2) Not explicitly listed C₈H₆ClFO₂ 188.58 (estimated) Inferred from analogues
4-Chloro-2-fluoro-6-methoxybenzaldehyde Cl (4), F (2), OCH₃ (6) 1158916-85-8 C₈H₆ClFO₂ 188.58 American Elements
6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde Cl (6), F (2), OCH₂OCH₃ (3) 2179038-26-5 C₉H₈ClFO₃ 218.61 AOB Chem
2-Chloro-6-fluorobenzaldehyde Cl (2), F (6) 387-45-1 C₇H₄ClFO 158.56 Ashford’s Dictionary

Key Differences:

The chloro and fluoro groups at positions 6 and 3 further direct reactivity . 4-Chloro-2-fluoro-6-methoxybenzaldehyde: Methoxy at position 6 and chloro at position 4 create steric hindrance, reducing accessibility for nucleophilic attacks compared to the 2-methoxy analogue . 2-Chloro-6-fluorobenzaldehyde: Lacks a methoxy group, resulting in lower solubility in polar solvents and higher volatility (evident in its use as a precursor for agrochemicals) .

Synthetic Utility: this compound: Likely used in synthesizing heterocyclic compounds (e.g., indazoles or pyridines) due to its balanced electronic profile. 2-Chloro-6-fluorobenzaldehyde: A key intermediate for flucloxacillin sodium (antibiotic) and cinnamic acid derivatives, as noted in Chongqing Chemdad’s product listings . 6-Chloro-2-fluoro-3-(methoxymethoxy)benzaldehyde: The methoxymethoxy group provides temporary protection for hydroxyl groups during multi-step syntheses .

Thermal and Chemical Stability: Methoxy-containing derivatives (e.g., 4-Chloro-2-fluoro-6-methoxybenzaldehyde) exhibit higher thermal stability (storage at 2–8°C recommended) compared to non-methoxy analogues like 2-Chloro-6-fluorobenzaldehyde, which may degrade under prolonged room-temperature storage .

Biological Activity

6-Chloro-3-fluoro-2-methoxybenzaldehyde is an organic compound with significant biological activity, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClFO2C_8H_6ClFO_2 with a molecular weight of 188.58 g/mol. The compound features a benzaldehyde functional group, characterized by a formyl group (-CHO) attached to a benzene ring, along with chlorine and fluorine substituents that influence its reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzaldehyde have shown activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans.

Case Study: Antimicrobial Screening

A screening campaign evaluated several analogues for their antimicrobial efficacy. The results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.25μg/mL\leq 0.25\,\mu g/mL against MRSA, while others showed no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

CompoundTarget PathogenMIC (µg/mL)
Compound 1MRSA≤ 0.25
Compound 2Cryptococcus neoformansNot specified
Compound 3E. coliNo activity

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed in various studies. Preliminary findings suggest that while some derivatives exhibit low cytotoxicity towards human cell lines, further investigations are necessary to establish safety profiles comprehensively.

Toxicity Assessment

According to safety data sheets (SDS), the compound may cause eye irritation but is not expected to produce chronic health effects upon long-term exposure .

The precise mechanism of action for this compound remains unclear, but studies suggest it may involve interference with bacterial cell wall synthesis or metabolic pathways. Research is ongoing to elucidate these mechanisms further.

Research Findings and Future Directions

Research into the biological activity of this compound is still in its early stages, with several promising avenues for future exploration:

  • Antimicrobial Development : Continued investigation into its efficacy against resistant strains of bacteria could lead to novel therapeutic agents.
  • Cancer Research : The structural features of the compound may also lend themselves to anticancer applications, warranting further exploration in this domain.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects will be crucial for optimizing its use in clinical settings.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-3-fluoro-2-methoxybenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Common approaches involve sequential functionalization of the benzaldehyde core. For example:
  • Electrophilic substitution : Chloro and fluoro groups are introduced via halogenation under controlled conditions (e.g., using Cl₂ or F₂ gas with Lewis acid catalysts). Methoxy groups are typically added via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 80–100°C) .
  • Oxidation of benzyl alcohols : Pre-synthesized benzyl alcohol derivatives can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC) or MnO₂ .
  • Optimization : Yield depends on reaction order (e.g., introducing electron-withdrawing groups like Cl/F first to direct methoxy addition) and solvent polarity. For instance, polar aprotic solvents (DMF, DMSO) improve methoxy substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., meta-F and para-Cl splitting in aromatic protons) .
  • ¹⁹F NMR : Confirms fluorine presence and electronic environment (δ ~ -110 to -120 ppm for aromatic F) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (theoretical m/z: 188.58 for C₈H₆ClFO₂) .
  • IR Spectroscopy : Detects aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What are the primary research applications of this compound in pharmaceutical development?

  • Methodological Answer :
  • Intermediate synthesis : Used in constructing anti-inflammatory agents (e.g., via condensation with hydrazines to form hydrazones) .
  • Enzyme inhibition studies : The aldehyde group acts as an electrophilic warhead in covalent inhibitor design (e.g., targeting cysteine proteases) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, F, OMe) influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Electronic effects :
  • Cl (meta-directing, deactivating) and F (ortho/para-directing, weakly deactivating) compete for electrophile positioning.
  • OMe (strongly activating, ortho/para-directing) dominates in mixed systems, directing reactions to specific positions .
  • Steric hindrance : Methoxy at position 2 blocks ortho sites, favoring para-substitution for bulky reagents. Computational modeling (DFT) is recommended to predict reactive sites .

Q. How can conflicting data in spectroscopic characterization (e.g., NMR shifts) be resolved?

  • Methodological Answer :
  • Solvent standardization : Ensure consistent solvent use (e.g., DMSO-d₆ vs. CDCl₃ shifts δ ±0.5 ppm).
  • Cross-validation : Combine NMR with X-ray crystallography (if crystalline) or compare with analogs (e.g., 6-Bromo-3-fluoro-2-methoxybenzaldehyde δ values) .
  • Dynamic effects : Consider rotational barriers in methoxy groups causing splitting anomalies; variable-temperature NMR clarifies this .

Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups?

  • Methodological Answer :
  • Protecting groups : Use TBS or acetyl groups to protect aldehydes during halogenation steps.
  • Low-temperature reactions : For fluorination (-78°C with DAST) to prevent side reactions .
  • Catalyst screening : Pd/C or CuI for coupling reactions minimizes byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-fluoro-2-methoxybenzaldehyde
Reactant of Route 2
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6-Chloro-3-fluoro-2-methoxybenzaldehyde

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